- Simple and convenient deoxygenation of heteroaromatic N-oxides with sodium hypophosphite, Gazzetta Chimica Italiana, 1994, 124(9), 385-6

Cas no 93-60-7 (Methyl nicotinate)

メチルニコチン酸(Methyl nicotinate)は、ニコチン酸のメチルエステルであり、局所刺激性と血管拡張作用を持つ有機化合物です。主に医薬品や化粧品分野で利用され、皮膚透過性の高さが特徴です。抗炎症作用や血行促進効果があり、外用剤の有効成分として配合されるケースが多く、筋肉痛緩和や関節炎治療に応用されます。化学的安定性に優れ、他の成分との相互作用が少ないため、製剤設計における汎用性が高いです。また、生体適合性が良好で、刺激性を調整した製剤設計が可能な点も利点です。

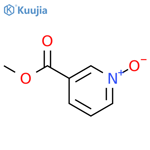

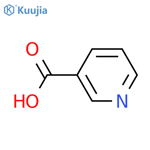

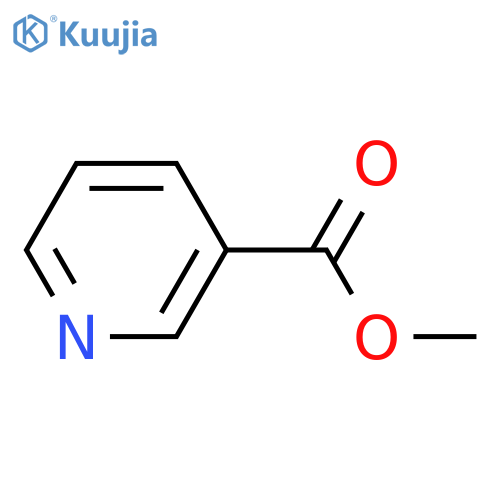

Methyl nicotinate structure

商品名:Methyl nicotinate

Methyl nicotinate 化学的及び物理的性質

名前と識別子

-

- Methyl nicotinate

- Methyl pyridine-3-carboxylate

- Nicotinic acid methyl ester

- 3-Picolinic acid methyl ester

- 3-methoxycarbonylpyridine

- 3-pyridinecarboxylic acid methyl ester

- FEMA 3709

- methyl 3-nicotinate

- methyl 3-pyridinecarboxylate

- Methyl nictinate

- methylnicotinicacid

- NIACIN METHYL ESTER

- Nicometh

- Nikomet

- pyridine-3-carboxylic acid methyl ester

- Methylnicotinate

- Methyl-nicotinate

- 3-Pyridinecarboxylic acid, methyl ester

- Nicotinic acid, methyl ester

- 3-(Carbomethoxy)pyridine

- Heat spray

- 3-(Methoxycarbonyl)pyridine

- m-(Methoxycarbonyl)pyridine

- 3-Picolinic acid methyl ester

- 3PyrCOOMe

- Heat spray (TN)

- FEMA No. 3709

- 3-Carbomethoxypyridine

- Methyl nicotinat

- Nicotinic acid, methyl ester (6CI, 7CI, 8CI)

- NSC 13126

- NSC 403799

- Methyl nicotinate,99%

-

- MDL: MFCD00006388

- インチ: 1S/C7H7NO2/c1-10-7(9)6-3-2-4-8-5-6/h2-5H,1H3

- InChIKey: YNBADRVTZLEFNH-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C=CC=NC=1)OC

- BRN: 113951

計算された属性

- せいみつぶんしりょう: 137.047678g/mol

- ひょうめんでんか: 0

- XLogP3: 0.8

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 回転可能化学結合数: 2

- どういたいしつりょう: 137.047678g/mol

- 単一同位体質量: 137.047678g/mol

- 水素結合トポロジー分子極性表面積: 39.2Ų

- 重原子数: 10

- 複雑さ: 125

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 無色結晶

- 密度みつど: 1.2528 (rough estimate)

- ゆうかいてん: 39-42 °C

42-44 °C (lit.) - ふってん: 204 °C(lit.)

- フラッシュポイント: 華氏温度:204.8°f

摂氏度:96°c - 屈折率: 1.5323 (estimate)

- ようかいど: H2O: 0.1 g/mL, clear

- すいようせい: 無視できる

- PSA: 39.19000

- LogP: 0.86820

- ようかいせい: 水、エタノール、ベンゼンに可溶性である。

- マーカー: 6100

- FEMA: 3709

Methyl nicotinate セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36-S37/39

- RTECS番号:QT1925000

-

危険物標識:

- TSCA:Yes

- リスク用語:R36/38

- ちょぞうじょうけん:0-10°C

Methyl nicotinate 税関データ

- 税関コード:2936290090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Methyl nicotinate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM178067-500g |

Methyl nicotinate |

93-60-7 | 98% | 500g |

$86 | 2022-06-09 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce57428-100mg |

Methyl nicotinate |

93-60-7 | 98% | 100mg |

¥449.00 | 2023-09-07 | |

| abcr | AB132406-100 g |

Methyl nicotinate, 99%; . |

93-60-7 | 99% | 100g |

€59.30 | 2023-05-10 | |

| Enamine | EN300-17782-0.5g |

methyl pyridine-3-carboxylate |

93-60-7 | 95.0% | 0.5g |

$21.0 | 2025-03-21 | |

| Enamine | EN300-17782-5.0g |

methyl pyridine-3-carboxylate |

93-60-7 | 95.0% | 5.0g |

$29.0 | 2025-03-21 | |

| Enamine | EN300-17782-100.0g |

methyl pyridine-3-carboxylate |

93-60-7 | 95.0% | 100.0g |

$72.0 | 2025-03-21 | |

| Life Chemicals | F0001-2240-1g |

Methyl nicotinate |

93-60-7 | 95%+ | 1g |

$21.0 | 2023-09-07 | |

| eNovation Chemicals LLC | D379209-500g |

methyl nicotinate |

93-60-7 | 97% | 500g |

$270 | 2024-05-24 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R007706-100g |

Methyl nicotinate |

93-60-7 | 99% | 100g |

¥88 | 2024-05-20 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | M59203-100G |

Methyl nicotinate |

93-60-7 | 100g |

¥468.84 | 2023-11-05 |

Methyl nicotinate 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Sodium hypophosphite Catalysts: Palladium Solvents: Acetic acid

リファレンス

合成方法 2

合成方法 3

はんのうじょうけん

1.1 Reagents: Triethylamine Catalysts: Dichlorobis(ethyldiphenylphosphine)palladium (silica supported) ; 1.5 h, 0.5 MPa, 100 °C

リファレンス

- Silica supported palladium-phosphine as a reusable catalyst for alkoxycarbonylation and aminocarbonylation of aryl and heteroaryl iodides, RSC Advances, 2015, 5(115), 94776-94785

合成方法 4

はんのうじょうけん

1.1 Reagents: Ammonium formate , Carbon Catalysts: Palladium Solvents: Methanol

リファレンス

- Efficient deoxygenation of heteroaromatic N-oxides with ammonium formate as a catalytic hydrogen transfer agent, Synthesis, 1989, (8), 645-6

合成方法 5

はんのうじょうけん

1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: 4H-1,2,4-Triazolium, 4-ethyl-1-methyl-, iodide (1:1) Solvents: Methanol , Tetrahydrofuran ; 2 min, rt

1.2 20 min, rt

1.2 20 min, rt

リファレンス

- NHC-catalysed aerobic aldehyde-esterification with alcohols: no additives or cocatalysts required, Chemical Communications (Cambridge, 2013, 49(58), 6510-6512

合成方法 6

はんのうじょうけん

1.1 Reagents: Silica , Thionyl chloride ; 24 h, reflux

1.2 Reagents: Methanol Solvents: Water ; 12 h, 0 °C

1.3 Catalysts: 12-Tungstophosphoric acid ; 6 h, reflux

1.2 Reagents: Methanol Solvents: Water ; 12 h, 0 °C

1.3 Catalysts: 12-Tungstophosphoric acid ; 6 h, reflux

リファレンス

- Efficient methyl esterification using methoxyl silica gel as a novel dehydrating reagent, Journal of the Chinese Chemical Society (Taipei, 2010, 57, 305-308

合成方法 7

合成方法 8

はんのうじょうけん

1.1 Reagents: Titanium tetrachloride , Sodium iodide Solvents: Acetonitrile

リファレンス

- Titanium tetrachloride/sodium iodide - a novel, efficient reagent for mild reduction of the nitrogen-oxygen bond in amine N-oxides and nitrones, Chemische Berichte, 1990, 123(3), 647-8

合成方法 9

はんのうじょうけん

1.1 Reagents: 3,5-Bis(1,1-dimethylethyl) 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Acetonitrile ; 1.5 h, rt

リファレンス

- Highly Chemoselective Deoxygenation Of N-Heterocyclic N-Oxides Using Hantzsch Esters As Mild Reducing Agents, Journal of Organic Chemistry, 2021, 86(3), 2876-2894

合成方法 10

はんのうじょうけん

1.1 Reagents: Dimethylphenylsilane Catalysts: Hydroxylapatite (Ca5(OH)(PO4)3) , Gold Solvents: 1,4-Dioxane ; 1 h, 1 atm, 30 °C

リファレンス

- Preparation of pyridine compounds by deoxygenation of pyridine N-oxides using supported gold nanoparticle catalysts and silanes, Japan, , ,

合成方法 11

はんのうじょうけん

1.1 Reagents: Potassium carbonate , Oxygen Catalysts: Cobalt , 1H-Imidazolium, 3-(cyanomethyl)-1-methyl-, chloride (1:1) Solvents: Methanol ; 20 h, 1 bar, 60 °C

リファレンス

- Heterogeneous cobalt catalysts for selective oxygenation of alcohols to aldehydes, esters and nitriles, RSC Advances, 2017, 7(3), 1498-1503

合成方法 12

はんのうじょうけん

1.1 Reagents: Acetyl chloride , Sodium iodide Solvents: Acetonitrile ; 60 min, 80 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8

リファレンス

- Focus on microwave assisted halogen-halogen exchange reaction conditions on 2-halopyridines, Current Microwave Chemistry, 2014, 1(1), 75-80

合成方法 13

合成方法 14

合成方法 15

はんのうじょうけん

1.1 Reagents: Dimethylphenylsilane Catalysts: Gold (hydroxyapatite-supported nanoparticle) Solvents: 1,4-Dioxane ; 1 h, 30 °C

リファレンス

- Highly efficient gold nanoparticle catalyzed deoxygenation of amides, sulfoxides, and pyridine N-oxides, Chemistry - A European Journal, 2011, 17(6), 1768-1772

合成方法 16

はんのうじょうけん

1.1 Reagents: Triethylamine Catalysts: Palladium diacetate , 1,1-Bis(diphenylphosphino)ferrocene Solvents: Acetonitrile ; 17 h, 160 °C

リファレンス

- Deoxygenation of pyridine N-oxides by palladium-catalyzed transfer oxidation of trialkylamines, Synlett, 2008, (17), 2579-2582

合成方法 17

合成方法 18

はんのうじょうけん

1.1 Reagents: Trifluoroacetic anhydride , Sodium iodide Solvents: Acetonitrile

リファレンス

- Selective and mild reduction of the nitrogen-oxygen bond in N-oxides and nitrones with the (CF3CO)2O/NaI system, Gazzetta Chimica Italiana, 1990, 120(1), 67-8

合成方法 19

合成方法 20

はんのうじょうけん

1.1 Reagents: Triethylamine Catalysts: (SP-4-3)-[1,1′-(1,8-Anthracenediyldi-4,1-phenylene)bis[1,1-diphenylphosphine-κP]… Solvents: Methanol ; 24 h, 5 bar, 130 °C; 130 °C → rt

リファレンス

- Trans-chelating ligands in palladium-catalyzed carbonylative coupling and methoxycarbonylation of aryl halides, Journal of Organometallic Chemistry, 2009, 695(2), 260-266

合成方法 21

Methyl nicotinate Raw materials

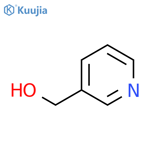

- 3-Pyridinemethanol

- Nicotinamide

- Diazald

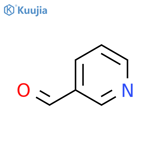

- pyridine-3-carbaldehyde

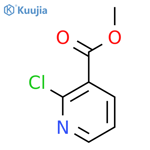

- methyl 2-chloropyridine-3-carboxylate

- 3-Bromopyridine

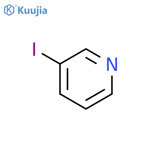

- 3-Iodopyridine

- Niacin

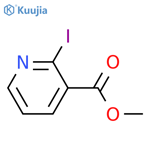

- Methyl nicotinate 1-oxide

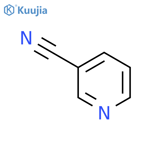

- pyridine-3-carbonitrile

Methyl nicotinate Preparation Products

Methyl nicotinate サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:93-60-7)Methyl nicotinate

注文番号:LE9226

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:01

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:93-60-7)烟酸甲酯

注文番号:LE26659573

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:57

価格 ($):discuss personally

Methyl nicotinate 関連文献

-

Richard H. Guy,Francis C. Szoka Jr. Phys. Chem. Chem. Phys. 2011 13 5346

-

Xiangyu Wu,Ning Li,Hongde Li,Huiru Tang Analyst 2014 139 1769

-

Gui-Ying Zhu,Zhenliang Liu,Jia Wang,Xue Niu,Teng Wang,Guo-Xia Jin,Jian-Ping Ma RSC Adv. 2020 10 30650

-

Ivan A. Yakovlev,Artem A. Mikhailov,Julia A. Eremina,Lyubov S. Klyushova,Vladimir A. Nadolinny,Gennadiy A. Kostin Dalton Trans. 2021 50 13516

93-60-7 (Methyl nicotinate) 関連製品

- 4591-56-4(Diethyl 3,5-pyridinedicarboxylate)

- 614-18-6(ethyl pyridine-3-carboxylate)

- 16837-38-0(Nicotinic anhydride)

- 1796-83-4(3,4-dimethyl pyridine-3,4-dicarboxylate hydrochloride)

- 33402-75-4(Methyl 4-methylnicotinate)

- 20826-02-2(Ethyl 5-methylnicotinate)

- 29681-45-6(methyl 5-methylpyridine-3-carboxylate)

- 4591-55-3(Dimethyl 3,5-Pyridinedicarboxylate)

- 2703-17-5(Methyl 1H-pyrrole-3-carboxylate)

- 94-44-0(Benzyl nicotinate)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:93-60-7)Methylnicotinate

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:93-60-7)Methyl nicotinate

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ